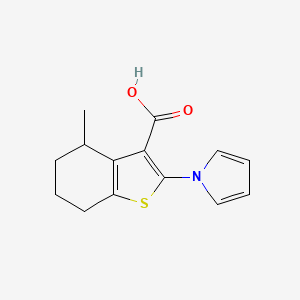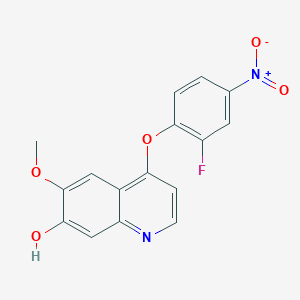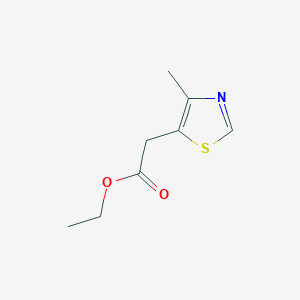![molecular formula C21H26N6O2 B2505196 8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923687-60-9](/img/structure/B2505196.png)
8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine class, which has been the subject of research due to its potential pharmacological properties. The imidazo[2,1-f]purine scaffold is a versatile core structure that has been modified to target various receptors, including adenosine and serotonin receptors, which are implicated in numerous physiological and pathological processes.
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purine derivatives has been described in the literature. For instance, a series of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones were synthesized as potent and selective A(3) adenosine receptor antagonists . These compounds were designed to improve both potency and hydrophilicity compared to previously synthesized molecules. Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the introduction of various substituents at specific positions on the purine core to modulate the compound's activity and selectivity.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is crucial for their interaction with biological targets. Docking and 3D-QSAR studies have been utilized to investigate the binding disposition of these compounds to the A(3) adenosine receptor . Similarly, modifications at the 7-position of the imidazo[2,1-f]purine system have been shown to be essential for receptor affinity and selectivity, particularly towards serotonin receptors 5-HT1A and 5-HT7 . These studies suggest that the molecular structure of the compound , with its specific substituents, would likely influence its binding characteristics and biological activity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives are influenced by their molecular structure. The introduction of substituents can affect properties such as solubility, stability, and lipophilicity, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. For example, the goal of improving hydrophilicity in the synthesis of related compounds suggests that solubility in aqueous media is a key property for enhancing the compound's bioavailability . The trimethyl groups present in the compound may increase lipophilicity, which could affect its ability to cross biological membranes.
Applications De Recherche Scientifique
Pharmacological Evaluation and Receptor Activity
A series of N-8-arylpiperazinylpropyl derivatives, including the compound , were synthesized and evaluated for their pharmacological properties. These derivatives were found to be potent ligands for the 5-HT(1A) receptor, indicating potential anxiolytic and antidepressant activities. Specifically, one derivative exerted anxiolytic-like activity comparable to Diazepam, while others showed antidepressant-like effects in preclinical models, suggesting the chemical scaffold's relevance in developing new therapeutic agents for mental health disorders (Zagórska et al., 2009).
Molecular Design for Enhanced Receptor Affinity
Further studies on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities influenced by substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system. These findings underscored the chemical's potential as a base for designing ligands with specific affinities towards serotoninergic and dopaminergic receptors, highlighting its significance in creating new pharmacotherapies (Zagórska et al., 2015).
Synthesis and Antiviral Activity
Research on the synthesis and antiviral activity of related imidazo[1,2-a]-s-triazine nucleosides demonstrated the compound's potential as a purine analogue for antiviral applications. The structural modifications led to compounds with moderate activity against rhinoviruses at non-toxic dosage levels, presenting a path for the development of novel antiviral drugs (Kim et al., 1978).
Propriétés
IUPAC Name |
6-[3-(2,4-dimethylanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-12-7-8-16(13(2)11-12)22-9-6-10-26-14(3)15(4)27-17-18(23-20(26)27)25(5)21(29)24-19(17)28/h7-8,11,22H,6,9-10H2,1-5H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFUEWSDNSFCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)
![Ethyl 5-benzamido-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2505125.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)
![8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2505131.png)


![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)